3-Amino-1-(4-bromothiophen-3-yl)propan-1-one
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Overview
Description
3-Amino-1-(4-bromothiophen-3-yl)propan-1-one is a chemical compound with the molecular formula C7H8BrNOS and a molecular weight of 234.11 g/mol . This compound is primarily used for research purposes and is known for its unique structure, which includes a bromothiophene moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-1-(4-bromothiophen-3-yl)propan-1-one typically involves the reaction of 4-bromothiophene with appropriate reagents to introduce the amino and propanone groups. One common method involves the use of bromination followed by amination and subsequent addition of the propanone group .
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but they likely involve similar synthetic routes as those used in laboratory settings, with optimizations for scale and efficiency.
Chemical Reactions Analysis
Types of Reactions
3-Amino-1-(4-bromothiophen-3-yl)propan-1-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The bromine atom in the thiophene ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives .
Scientific Research Applications
3-Amino-1-(4-bromothiophen-3-yl)propan-1-one has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It may be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-Amino-1-(4-bromothiophen-3-yl)propan-1-one involves its interaction with specific molecular targets and pathways. The bromothiophene moiety can interact with various enzymes and receptors, potentially leading to biological effects. Detailed studies are required to elucidate the exact pathways and molecular targets involved .
Comparison with Similar Compounds
Similar Compounds
3-Amino-1-morpholin-4-yl-propan-1-one: This compound has a similar structure but includes a morpholine ring instead of the bromothiophene moiety.
2-methyl-3-(pyrrolidin-1-yl)propan-1-amine: This compound features a pyrrolidine ring and is used in similar research applications.
Uniqueness
3-Amino-1-(4-bromothiophen-3-yl)propan-1-one is unique due to the presence of the bromothiophene moiety, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specific research applications and potential therapeutic uses .
Properties
Molecular Formula |
C7H8BrNOS |
---|---|
Molecular Weight |
234.12 g/mol |
IUPAC Name |
3-amino-1-(4-bromothiophen-3-yl)propan-1-one |
InChI |
InChI=1S/C7H8BrNOS/c8-6-4-11-3-5(6)7(10)1-2-9/h3-4H,1-2,9H2 |
InChI Key |
CYPIMEVTJAGFLK-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=CS1)Br)C(=O)CCN |
Origin of Product |
United States |
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